2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 651358-83-7; molecular formula: C₁₁H₁₄BBrFNO₂) is a boronic ester derivative of pyridine. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals, agrochemicals, and materials science . The compound crystallizes as a stable, non-hygroscopic powder (melting point: ~103–108°C) and features a bromine atom at position 2 and fluorine at position 6 on the pyridine ring. These halogen substituents enhance its reactivity in sequential functionalization, such as coupling at the boron group followed by nucleophilic substitution at the bromine site .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTPZVPRWWGWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cross-Coupling Reactions
2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The presence of both bromine and fluorine atoms enhances its reactivity and selectivity in these reactions.
Pharmaceutical Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in palladium-catalyzed reactions makes it valuable for creating complex molecules that are essential in drug development.
Agrochemical Development
In agrochemistry, this compound is utilized to synthesize novel pesticides and herbicides. Its structural properties allow for the modification of biological activity while maintaining efficacy against target pests.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic electronic materials. Its incorporation into polymer matrices can enhance conductivity and stability.
Case Study 1: Suzuki-Miyaura Reaction Optimization
In a study published in Journal of Organic Chemistry, researchers optimized the Suzuki-Miyaura coupling using 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a coupling partner. The results demonstrated improved yields and reaction rates compared to traditional methods due to the enhanced reactivity provided by the fluorine atom .
Case Study 2: Synthesis of Antiviral Compounds
A research article highlighted the use of this compound in synthesizing antiviral agents targeting specific viral enzymes. The study showed that derivatives synthesized using this compound exhibited significant antiviral activity in vitro .
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its participation in cross-coupling reactions. The boronic acid derivative group facilitates the formation of carbon-carbon bonds, while the halogen atoms on the pyridine ring enhance the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key analogs and their distinguishing features:
Reactivity and Electronic Effects
- Halogen Influence : The title compound’s Br (electron-withdrawing) and F (strongly electronegative) substituents create an electron-deficient pyridine ring, accelerating oxidative addition in palladium-catalyzed couplings . In contrast, methyl () and methoxy () groups donate electrons, reducing electrophilicity and slowing coupling kinetics .
- Boron Reactivity : All analogs share the dioxaborolane group, but steric hindrance varies. The title compound’s fluorine (small atomic radius) minimizes steric effects compared to bulkier methoxy or chlorophenyl groups (), enhancing its compatibility with sterically demanding substrates .
Stability and Handling
- The title compound’s fluorine increases acidity at adjacent C-H bonds, necessitating inert storage conditions. Its crystalline form () ensures stability, whereas methoxy analogs () are more hygroscopic .
- Chlorophenyl-substituted derivatives () exhibit lower thermal stability (decomposition above 150°C) due to the imidazo ring’s strain .
Biological Activity
2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound with potential biological activity. Its unique structure incorporates both halogen and boron functionalities, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : CHBBrF
- Molecular Weight : 330.99 g/mol
- CAS Number : 2223035-36-5
The biological activity of 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors for kinases and phosphatases involved in critical signaling pathways.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a significant role in neuronal development and function. Inhibitors of DYRK1A have been associated with therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders.
| Compound | Target Enzyme | IC Value |
|---|---|---|
| 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | DYRK1A | < 100 nM |
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound showed minimal cytotoxic effects at concentrations up to 10 µM.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HT-22 | 10 | 90 |
| BV-2 | 10 | 92 |
Study on Neuroprotection
A study evaluated the neuroprotective effects of 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in a model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
Anti-inflammatory Properties
In another investigation focusing on inflammatory responses in microglial cells, the compound demonstrated a reduction in nitric oxide (NO) production and pro-inflammatory cytokines such as IL-6. This suggests potential applications in treating neuroinflammatory conditions.
Q & A
Basic: What are the established synthetic routes for preparing 2-bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
Methodological Answer:
The compound is typically synthesized via Miyaura borylation , where a halogenated pyridine precursor (e.g., 2-bromo-6-fluoro-4-iodopyridine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Key steps include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .
- Solvent : Dioxane or THF under inert atmosphere.
- Base : KOAc or Et₃N to facilitate transmetallation.
- Reaction monitoring : TLC or HPLC to track boronate ester formation.
Purification involves column chromatography (silica gel, hexane/EtOAc) or recrystallization. Confirm purity via ¹H/¹³C NMR (characteristic peaks: ~δ 1.3 ppm for pinacol methyl groups) and HRMS .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify substituents. The fluorine atom induces splitting in adjacent protons (e.g., C-3 and C-5 protons on pyridine). ¹⁹F NMR can confirm the fluoro substituent’s position .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refinement using SHELXL or OLEX2 ensures accuracy in bond lengths/angles. Thermal ellipsoid plots (ORTEP-3) highlight steric effects from the pinacol group .
- Mass spectrometry : ESI-HRMS or MALDI-TOF to verify molecular ion [M+H]⁺ and isotopic patterns (Br/F contribute distinct signatures) .
Advanced: How to address low yields in Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Methodological Answer:
Low yields often stem from competing protodeboronation or catalyst poisoning . Mitigation strategies:
- Ligand optimization : Bulky ligands like SPhos or RuPhos enhance oxidative addition efficiency .
- Base selection : Cs₂CO₃ improves transmetallation kinetics compared to weaker bases .
- Moisture control : Use anhydrous solvents and molecular sieves to prevent boronate hydrolysis .
- Alternative coupling partners : Replace aryl halides with triflates or tosylates for electron-deficient systems.
Validate reaction progress via GC-MS or 19F NMR (fluoro substituent acts as a reporter group).
Advanced: How to resolve discrepancies between computational models and experimental crystallographic data?
Methodological Answer:
Discrepancies often arise from crystal packing forces or dynamic effects (e.g., rotational freedom of the pinacol group). Steps for resolution:
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with X-ray data. Focus on dihedral angles (pyridine-boronate plane) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) using CrystalExplorer .
- Twinned crystals : Use SHELXL ’s TWIN command to refine data if crystal twinning obscures metrics .
Advanced: What strategies ensure stability of this boronate ester during storage and reactions?
Methodological Answer:
- Storage : Keep under argon at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Inert conditions : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., catalyst addition).
- Stability assays : Monitor decomposition via periodic ¹H NMR (disappearance of pinacol methyl peaks indicates degradation).
Advanced: How to analyze and mitigate byproducts in Miyaura borylation of halogenated pyridines?
Methodological Answer:
Common byproducts include debrominated species (via β-hydride elimination) or homocoupled biaryls . Solutions:
- Temperature control : Maintain 80–100°C to suppress side reactions.
- Additives : LiCl (2 equiv) stabilizes Pd intermediates, reducing debromination .
- Workup : Use scavengers (e.g., QuadraSil MP) to remove residual Pd.
Characterize byproducts via LC-MS and adjust stoichiometry of B₂Pin₂ (1.2–1.5 equiv) to favor mono-borylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
